molecular formula C8H12O2 B11749391 Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one

Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one

Cat. No.: B11749391
M. Wt: 140.18 g/mol
InChI Key: RFMMNOLMTJLPQJ-MEKDEQNOSA-N
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Description

Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one typically involves the enantioselective construction of the bicyclic scaffold. One common method involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a controlled manner . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity while maintaining the stereochemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one has several applications in scientific research:

Mechanism of Action

The mechanism by which Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one exerts its effects is largely dependent on its interaction with specific molecular targets. The rigid bicyclic structure allows for precise interactions with enzymes and receptors, making it a valuable tool in studying biochemical pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and overall structure.

Comparison with Similar Compounds

Rel-(1R,3r,5S)-3-hydroxybicyclo[3.2.1]octan-8-one can be compared with other bicyclic compounds such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group, which allows for diverse chemical reactions and applications.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1R,5S)-3-hydroxybicyclo[3.2.1]octan-8-one

InChI

InChI=1S/C8H12O2/c9-7-3-5-1-2-6(4-7)8(5)10/h5-7,9H,1-4H2/t5-,6+,7?

InChI Key

RFMMNOLMTJLPQJ-MEKDEQNOSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1C2=O)O

Canonical SMILES

C1CC2CC(CC1C2=O)O

Origin of Product

United States

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